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chloride

Cat. No.: B069755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical compound identified

by CAS number 195136-46-0. This compound, 1-(Chloromethyl)-2,4-

bis(trifluoromethyl)benzene, is a key intermediate in the synthesis of pharmacologically active

molecules, particularly modulators of the Sphingosine-1-phosphate (S1P) receptor. This

document details its chemical and physical properties, structure, and its role in the synthesis of

therapeutic agents. Furthermore, it provides detailed experimental protocols and visual

diagrams of relevant biological pathways and synthetic workflows.

Chemical Identity and Properties
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is a substituted aromatic hydrocarbon. Its

structure is characterized by a benzene ring substituted with a chloromethyl group and two

trifluoromethyl groups at positions 2 and 4.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 195136-46-0

Chemical Name
1-(Chloromethyl)-2,4-

bis(trifluoromethyl)benzene

Synonyms 2,4-Bis(trifluoromethyl)benzyl chloride

Molecular Formula C₉H₅ClF₆

SMILES C1=C(C(=CC(=C1)C(F)(F)F)CCl)C(F)(F)F

InChI
1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-

7(5)9(14,15)16/h1-3H,4H2

Table 2: Physicochemical Properties

Property Value Source

Molecular Weight 262.58 g/mol [1][2][3][4][5]

Density 1.4 g/cm³ [1]

Boiling Point 172.1 °C at 760 mmHg [1]

Flash Point 74.4 °C [1]

Structure
The structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene is presented below:

Caption: 2D structure of 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene.

Biological Significance and Application
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene serves as a crucial building block in the

synthesis of azetidinecarboxylic acid derivatives. These derivatives have been identified as

potent modulators of the Sphingosine-1-phosphate (S1P) receptor.[6] S1P receptors are a

class of G protein-coupled receptors that play a pivotal role in numerous physiological
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processes, including immune cell trafficking, angiogenesis, and lymphocyte egress from

lymphoid organs.[7][8] Modulation of S1P receptors is a validated therapeutic strategy for

autoimmune diseases such as multiple sclerosis.

Sphingosine-1-Phosphate (S1P) Signaling Pathway
The binding of the endogenous ligand S1P or synthetic modulators to S1P receptors (S1PR1-

5) initiates a cascade of intracellular signaling events. These pathways are primarily mediated

by the coupling of the receptor to various G proteins (Gᵢ, G₀, G₁, G₁₂, G₁₃), leading to the

activation of downstream effectors. Key signaling pathways include the Ras-ERK pathway, the

PI3K-Akt pathway, the PLC pathway, and the Rho pathway, which collectively regulate cell

survival, proliferation, migration, and differentiation.[1][7]
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Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocols
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Synthesis of 1-(Chloromethyl)-2,4-
bis(trifluoromethyl)benzene
While a specific, detailed protocol for the synthesis of 1-(Chloromethyl)-2,4-

bis(trifluoromethyl)benzene is not readily available in the public literature, a general and

plausible synthetic route involves the chloromethylation of 1,3-bis(trifluoromethyl)benzene. This

reaction is a type of Friedel-Crafts alkylation.

General Protocol for Chloromethylation:

Reaction Setup: To a stirred solution of 1,3-bis(trifluoromethyl)benzene in a suitable

chlorinated solvent (e.g., dichloromethane or chloroform), add a chloromethylating agent

such as chloromethyl methyl ether or a mixture of paraformaldehyde and hydrochloric acid.

Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is

typically required to facilitate the reaction. The catalyst should be added portion-wise at a

controlled temperature, usually between 0 °C and room temperature.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it into ice-

water. The organic layer is separated, and the aqueous layer is extracted with the same

organic solvent.

Purification: The combined organic layers are washed with water, a saturated solution of

sodium bicarbonate, and brine. After drying over an anhydrous drying agent (e.g., Na₂SO₄ or

MgSO₄), the solvent is removed under reduced pressure. The crude product can be purified

by vacuum distillation or column chromatography.
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Caption: General workflow for the synthesis of the title compound.

Synthesis of Azetidinecarboxylic Acid Derivatives using
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
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The patent EP2371811A2 describes the use of 1-(Chloromethyl)-2,4-

bis(trifluoromethyl)benzene in the N-alkylation of an azetidine derivative. The following is a

representative protocol based on the information in the patent.

Protocol for N-alkylation:

Reaction Setup: In a suitable reaction vessel, dissolve the azetidine-3-carboxylic acid

derivative in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or

triethylamine (Et₃N), to the solution to deprotonate the secondary amine of the azetidine ring.

Alkylation: To the stirred mixture, add 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (1.0-

1.2 equivalents) dropwise at room temperature.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly

elevated temperatures (e.g., 40-60 °C) for several hours until the reaction is complete, as

monitored by TLC or LC-MS.

Work-up: After completion, the reaction mixture is diluted with water and extracted with an

organic solvent such as ethyl acetate.

Purification: The combined organic extracts are washed with water and brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude

product is purified by column chromatography on silica gel to yield the desired N-alkylated

azetidinecarboxylic acid derivative.
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Caption: Experimental workflow for N-alkylation of an azetidine derivative.

Conclusion
1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene (CAS 195136-46-0) is a valuable chemical

intermediate with well-defined physical and chemical properties. Its primary significance lies in

its application as a precursor for the synthesis of S1P receptor modulators, a class of drugs

with significant therapeutic potential, particularly in the treatment of autoimmune disorders. The

experimental protocols and pathway diagrams provided in this guide offer a foundational

understanding for researchers and drug development professionals working with this
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compound and its derivatives. Further research into the synthesis and application of this

intermediate may lead to the development of novel therapeutics targeting the S1P signaling

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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